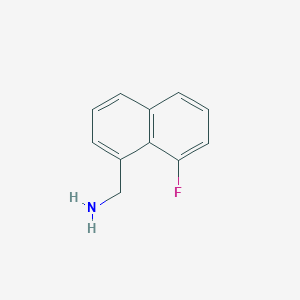

1-(Aminomethyl)-8-fluoronaphthalene

Description

Significance of Fluorinated Naphthalene (B1677914) Scaffolds in Organic Chemistry

The introduction of fluorine into organic molecules, particularly aromatic systems like naphthalene, can dramatically alter their properties and reactivity. This has made fluorinated scaffolds, such as the one found in 1-(Aminomethyl)-8-fluoronaphthalene, highly sought after in various fields of chemical research.

Fluorine is the most electronegative element, and its incorporation into a molecular structure imparts unique characteristics. samaterials.com The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry, which enhances the thermal and chemical robustness of the molecule. nih.gov

Key effects of fluorine substitution include:

Electronic Effects : Due to its high electronegativity, fluorine exerts a strong electron-withdrawing inductive effect, which can lower the pKa (increase the acidity) of nearby functional groups and alter the electron density of the aromatic ring system. nih.govmdpi.com

Lipophilicity and Permeability : The addition of fluorine atoms can increase a molecule's lipophilicity, which may improve its ability to penetrate biological membranes. This is a critical parameter in drug design. nih.govmdpi.com

Metabolic Stability : The strength of the C-F bond makes it resistant to metabolic oxidation. Replacing a hydrogen atom with fluorine at a metabolically vulnerable site can prevent degradation and prolong the biological activity of a compound. nih.gov

Conformational Changes : As the second smallest atom, fluorine can act as a hydrogen isostere, fitting into receptor pockets without causing significant steric hindrance. nih.govmdpi.com However, its electronic properties are vastly different from hydrogen. mdpi.com

Binding Interactions : Fluorine can participate in various non-covalent interactions, including hydrogen bonds and dipole-dipole interactions, which can enhance the binding affinity of a molecule to its biological target. mdpi.com

These properties make fluorine a "very special element" in chemistry, enabling the fine-tuning of a molecule's physical, chemical, and biological profile. acs.org

The naphthalene scaffold, a bicyclic aromatic hydrocarbon, is a fundamental building block in organic chemistry. nih.govijpsjournal.com Its extended π-system gives rise to unique photophysical properties, making naphthalene derivatives essential in the development of fluorescent probes, organic light-emitting diodes (OLEDs), and other advanced materials. nih.govnih.gov

In medicinal chemistry, the naphthalene ring is considered a "privileged scaffold." ijpsjournal.com It is present in numerous compounds with a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. ijpsjournal.comthieme-connect.comresearchgate.net The ability to functionalize the naphthalene core at various positions allows for the creation of diverse molecular architectures with tailored biological activities. nih.govnih.gov However, some aminonaphthalene derivatives have been associated with mutagenic properties, prompting researchers to develop alternative scaffolds to improve safety profiles while retaining potency. nih.gov

The Aminomethyl Functionality in Synthetic Organic Chemistry and Chemical Biology

The aminomethyl group (–CH₂–NH₂) is a simple yet crucial functional group in both synthetic and biological contexts. wikipedia.org It is a primary amine attached to a methyl bridge. wikipedia.org

In synthetic organic chemistry , the aminomethyl group is often introduced via reactions like the Mannich reaction, which involves the aminoalkylation of an acidic proton-containing compound with formaldehyde (B43269) and a primary or secondary amine. bohrium.commdpi.com The group serves as a versatile synthetic handle for further molecular elaboration. The α-aminoalkyl radicals derived from such groups are valuable intermediates in photoredox catalysis, enabling the construction of complex molecules under mild conditions. acs.org

Structural Relationship of this compound to Relevant Naphthalene Analogs

Understanding this compound is enhanced by comparing it to structurally related and more extensively studied analogs. The specific placement of substituents at the 1- and 8-positions (the "peri" positions) of the naphthalene ring creates unique steric and electronic interactions.

1-Fluoronaphthalene (B124137) : This is the simplest fluorinated analog. It serves as a precursor in various syntheses, including the preparation of certain pharmaceuticals. googleapis.comwikipedia.org Its synthesis often involves diazotization of 1-naphthylamine (B1663977) followed by a Schiemann-type reaction or thermal decomposition of a diazonium fluoroborate salt. guidechem.comchemicalbook.comgoogle.com Studying 1-fluoronaphthalene provides a baseline for understanding the properties of the fluorinated naphthalene core itself.

8-Fluoronaphthalen-1-ylamine : This hypothetical isomer is closely related to our title compound, differing only by the absence of the methylene (B1212753) (–CH₂–) bridge. The direct attachment of the amino group to the naphthalene ring at the 1-position would significantly influence its electronic properties through resonance, making the amino group less basic compared to the aliphatic amine in this compound. The proximity of the fluoro and amino groups at the peri-positions would likely lead to strong intramolecular hydrogen bonding.

1,8-Naphthalimides : These compounds are formed from 1,8-naphthalic anhydride (B1165640) and a primary amine. nih.gov They are characterized by a planar, electron-deficient aromatic system with exceptional photophysical properties, making them valuable as fluorescent dyes and cellular imaging agents. nih.govrsc.org Many 1,8-naphthalimide (B145957) derivatives are potent DNA intercalators and have been developed as anticancer agents. nih.govnih.gov The structural connection lies in the shared 1,8-disubstitution pattern on the naphthalene scaffold, which is crucial for the formation of the stable six-membered imide ring. The precursor to this compound could potentially be derived from a modified 1,8-naphthalimide structure.

Chemical Compound Data

Structure

3D Structure

Properties

IUPAC Name |

(8-fluoronaphthalen-1-yl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FN/c12-10-6-2-4-8-3-1-5-9(7-13)11(8)10/h1-6H,7,13H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMJLSSOEYJGYIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)CN)C(=CC=C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Aminomethyl 8 Fluoronaphthalene and Its Analogs

Direct Synthetic Routes to 1-(Aminomethyl)-8-fluoronaphthalene

Direct synthetic strategies for this compound can be envisioned through a few logical pathways, either by building the aminomethyl group on a pre-existing fluoronaphthalene core or by introducing a fluorine atom onto an aminomethylnaphthalene scaffold.

A plausible multi-step synthesis of this compound could commence from 1-fluoronaphthalene (B124137). This approach would involve the introduction of a formyl group, followed by reductive amination.

One potential pathway is the Vilsmeier-Haack reaction , which is used to formylate electron-rich aromatic compounds. jk-sci.comwikipedia.orgorganic-chemistry.orgchemistrysteps.comyoutube.com This reaction employs a substituted formamide, such as N,N-dimethylformamide (DMF), and phosphorus oxychloride (POCl₃) to generate a Vilsmeier reagent, which then acts as the formylating agent. chemistrysteps.com 1-Fluoronaphthalene, being an electron-rich arene, could undergo formylation, likely at the more activated positions. Subsequent reductive amination of the resulting 8-fluoro-1-naphthaldehyde (B3045725) with a suitable amine source, such as ammonia (B1221849), in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), would yield the desired this compound. wikipedia.orglibretexts.orgmasterorganicchemistry.comresearchgate.netnih.gov

Another approach involves the Sommelet reaction . This reaction can convert a benzylic halide to an aldehyde. orgsyn.org A potential precursor, 1-(chloromethyl)-8-fluoronaphthalene, could be treated with hexamine to form a hexaminium salt. Subsequent hydrolysis of this salt would yield 8-fluoro-1-naphthaldehyde, which can then be converted to the target amine via reductive amination as described above.

The direct introduction of an aminomethyl group onto a fluoronaphthalene core can be challenging. A more practical approach involves a two-step process starting with the introduction of a handle that can be converted to the aminomethyl group.

One such handle is the chloromethyl group. The synthesis of 1-chloromethylnaphthalene is well-established and can be achieved through the reaction of naphthalene (B1677914) with paraformaldehyde and hydrochloric acid. derpharmachemica.comorgsyn.org A similar reaction could potentially be applied to 1-fluoronaphthalene to yield 1-(chloromethyl)-8-fluoronaphthalene. This intermediate can then be subjected to amination . The reaction of 1-chloromethylnaphthalene with various amines, often in the presence of a base like potassium carbonate, has been reported to yield N-substituted aminomethylnaphthalenes. derpharmachemica.com By using ammonia or a protected form of ammonia, this method could be adapted to synthesize this compound.

Introducing a fluorine atom onto a pre-existing aminomethyl naphthalene scaffold represents another synthetic strategy. This approach would likely start with 1-(aminomethyl)naphthalene or a protected derivative. The challenge lies in the selective fluorination of the naphthalene ring at the 8-position.

Direct fluorination of naphthalenes can be achieved using electrophilic fluorinating agents. However, controlling the regioselectivity can be difficult. The synthesis of 4-fluoro-1,8-naphthalimide has been reported starting from acenaphthene, which involves a fluorination step. nuph.edu.uaresearchgate.net This suggests that fluorination of naphthalene derivatives is feasible, although the conditions would need to be carefully optimized for the desired regioselectivity on an aminomethylnaphthalene substrate.

Synthesis of Key Precursors and Intermediates

A practical and convergent synthesis for 8-fluoronaphthalen-1-ylamine has been developed, which is a crucial intermediate for various analogs. This synthesis avoids some of the challenges associated with other methods, such as highly energetic reactions. The process starts from the readily available 1,8-diaminonaphthalene (B57835).

The key step in this synthesis is the reaction of 1H-naphtho[1,8-de] orgsyn.orgderpharmachemica.comijcmas.comtriazine with hydrogen fluoride-pyridine (HF-Pyridine) under mild conditions to produce 8-fluoronaphthalen-1-ylamine. jk-sci.com This method provides a more practical alternative to other literature methods. jk-sci.com

Table 1: Convergent Synthesis of 8-Fluoronaphthalen-1-ylamine

| Starting Material | Reagents | Product | Key Features |

|---|

1-Fluoronaphthalene is a fundamental precursor for many synthetic routes targeting 1,8-disubstituted naphthalene derivatives. The most common method for its preparation is the Balz-Schiemann reaction . This reaction involves the diazotization of 1-naphthylamine (B1663977) followed by thermal decomposition of the resulting diazonium salt in the presence of a fluoride (B91410) source. wikipedia.orgijcmas.com

The process typically involves reacting 1-naphthylamine with nitrous acid or a nitrite (B80452) in an acidic medium to form the diazonium salt. This salt is then reacted with fluoroboric acid or its salts to generate a diazonium fluoroborate, which upon heating, decomposes to yield 1-fluoronaphthalene. ijcmas.comchemicalbook.com Variations of this method exist, such as using anhydrous hydrofluoric acid. orgsyn.org

Table 2: Synthesis of 1-Fluoronaphthalene via Balz-Schiemann Reaction

| Starting Material | Reagents | Intermediate | Product | Yield |

|---|

An alternative method for the synthesis of 1-fluoronaphthalene involves the direct fluorination of naphthalene using reagents like Selectfluor. wikipedia.org

Utility of Halogenated Naphthalenes (e.g., 1-Bromo-8-fluoronaphthalene) as Synthetic Building Blocks

Halogenated naphthalenes, such as 1-bromo-8-fluoronaphthalene (B1341870), are pivotal starting materials in the synthesis of this compound and its derivatives. chemistryviews.orgechemi.combldpharm.comchemenu.com The presence of halogen atoms at specific positions on the naphthalene core provides reactive handles for introducing other functional groups. For instance, the bromine atom in 1-bromo-8-fluoronaphthalene can be readily displaced or participate in cross-coupling reactions to build more complex molecular structures. chemistryviews.org This versatility makes halogenated naphthalenes indispensable intermediates in multi-step synthetic sequences. chemistryviews.orgrsc.org

The synthesis of these halogenated precursors themselves is a critical first step. For example, 1-fluoronaphthalene can be prepared from 1-naphthylamine through a diazotization reaction, followed by decomposition of the resulting diazonium salt. chemicalbook.comgoogle.com This foundational compound can then be further functionalized. The strategic placement of both a fluorine and a bromine atom, as in 1-bromo-8-fluoronaphthalene, allows for selective reactions at either position, offering a high degree of control in the synthetic design.

Catalytic and Advanced Methodologies in Fluorinated Naphthalene Systems

Modern synthetic chemistry relies heavily on catalytic methods to achieve efficient and selective transformations. The synthesis of fluorinated naphthalene systems is no exception, with palladium-catalyzed reactions, nucleophilic aromatic substitution, and emerging metal-free and biocatalytic approaches playing significant roles.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Buchwald-Hartwig, Suzuki) in Naphthalene Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.govmdpi.comnih.govname-reaction.com The Buchwald-Hartwig amination, for instance, is a widely used method for synthesizing aryl amines from aryl halides. name-reaction.comwikipedia.orgorganic-chemistry.orglibretexts.org This reaction is particularly relevant for introducing the aminomethyl group onto the naphthalene scaffold. The reaction typically involves a palladium catalyst, a suitable ligand, and a base to facilitate the coupling of an amine with an aryl halide or triflate. name-reaction.comorganic-chemistry.org The choice of ligand is crucial and has evolved over time to allow for the coupling of a wide range of amines and aryl partners under milder conditions. wikipedia.org

Another key palladium-catalyzed reaction is the Suzuki coupling, which forms carbon-carbon bonds by reacting an organoboron compound with a halide or triflate. youtube.comyoutube.comyoutube.com This reaction is valuable for constructing biaryl motifs or introducing alkyl or aryl substituents onto the naphthalene ring system. nsf.govnih.gov The Suzuki reaction is known for its mild reaction conditions, tolerance of various functional groups, and the use of generally low-toxicity and readily available boronic acids. youtube.com

The general mechanism for these palladium-catalyzed cross-coupling reactions involves a catalytic cycle of oxidative addition, transmetalation (for Suzuki coupling) or amine coordination and deprotonation (for Buchwald-Hartwig amination), and reductive elimination to yield the final product and regenerate the active palladium(0) catalyst. name-reaction.comyoutube.com

Table 1: Key Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Bond Formed | Key Reactants | Catalyst System |

| Buchwald-Hartwig Amination | Carbon-Nitrogen | Aryl Halide/Triflate, Amine | Palladium catalyst, Ligand, Base |

| Suzuki Coupling | Carbon-Carbon | Aryl Halide/Triflate, Organoboron compound | Palladium catalyst, Base |

Nucleophilic Aromatic Substitution (SNAr) Strategies for Fluorine Introduction and Exchange

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for introducing substituents onto an aromatic ring, particularly when the ring is electron-deficient. masterorganicchemistry.comyoutube.comlibretexts.org In the context of fluorinated naphthalenes, SNAr can be used to introduce the fluorine atom itself or to replace a fluorine atom with another nucleophile. The reaction proceeds via a two-step addition-elimination mechanism, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.org

The success of an SNAr reaction is highly dependent on the presence of electron-withdrawing groups on the aromatic ring, which stabilize the negative charge of the Meisenheimer complex. masterorganicchemistry.com The position of these activating groups relative to the leaving group is also critical, with ortho and para positions being more effective at promoting the reaction than the meta position. masterorganicchemistry.com Interestingly, in SNAr reactions, fluoride can sometimes act as a leaving group. masterorganicchemistry.com More recent developments have explored using organic photoredox catalysis to enable the nucleophilic substitution of unactivated fluoroarenes, expanding the scope of this reaction. nih.gov

Exploration of Metal-Free Approaches for Carbon-Heteroatom Bond Formation

While transition-metal catalysis is a dominant strategy, there is growing interest in developing metal-free methods for forming carbon-heteroatom bonds. rsc.org These approaches offer potential advantages in terms of cost, toxicity, and ease of product purification. One such strategy involves the use of arynes, which are highly reactive intermediates that can undergo a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. rsc.org Arynes are typically generated in situ from precursors like 2-(trimethylsilyl)aryl triflates through fluoride-induced 1,2-elimination. rsc.org These metal-free reactions provide an alternative pathway for constructing complex aromatic molecules.

Investigations into Biocatalytic Pathways for Aminomethylation and Fluorination

Biocatalysis, the use of enzymes to catalyze chemical reactions, is emerging as a powerful and environmentally friendly approach in organic synthesis. nih.gov While the direct biocatalytic aminomethylation and fluorination of naphthalene to produce this compound is not yet established, research into related enzymatic processes suggests future possibilities.

For instance, naphthalene dioxygenase, an enzyme system found in certain bacteria, can catalyze the initial step in the aerobic degradation of naphthalene. nih.gov While this enzyme primarily performs dihydroxylation, understanding its substrate specificity and active site could inform the engineering of new biocatalysts for other functionalizations. nih.gov Similarly, the discovery of fluorinase enzymes, which can catalyze the formation of carbon-fluorine bonds, opens the door to the potential biocatalytic synthesis of fluorinated aromatic compounds. nih.gov Research in this area is focused on expanding the substrate scope of existing enzymes and engineering novel biocatalytic pathways. nih.gov Fungal peroxygenases have also been shown to generate naphthalene epoxides, which can then undergo nucleophilic ring-opening, demonstrating a chemoenzymatic approach to naphthalene functionalization. nih.gov

Process Development and Scale-Up Considerations in Academic Synthesis

Translating a synthetic route from a small-scale laboratory setting to a larger, more practical scale presents a unique set of challenges. In the synthesis of complex molecules like this compound, several factors must be considered for safe and efficient scale-up. researchgate.net

One major consideration is the energy profile of the reactions involved. Highly energetic reactions, such as certain diazotization or rearrangement reactions, require careful evaluation and control to ensure safe operation on a larger scale. researchgate.net The choice of reagents and solvents is also critical. For instance, the use of highly toxic or difficult-to-handle reagents may be acceptable on a small scale but problematic for large-scale production. researchgate.net

Purification methods also need to be adapted for scale-up. Chromatographic purifications, which are common in academic labs, can be impractical and costly for large quantities of material. researchgate.net Therefore, developing synthetic routes that yield products with high purity, minimizing the need for extensive purification, is highly desirable. researchgate.net Researchers have demonstrated the validation of synthetic protocols through gram-scale reactions, showcasing the potential for larger-scale production. rsc.org

Chemical Reactivity and Mechanistic Investigations

Reactivity Profiles of the Aminomethyl Group

The primary amine of the aminomethyl group serves as a versatile nucleophilic center, readily participating in a variety of derivatization reactions. Its reactivity is fundamental to the synthesis of a wide range of functionalized naphthalene (B1677914) compounds.

As a primary amine, the aminomethyl group exhibits characteristic nucleophilicity, enabling it to react with a wide array of electrophilic partners. This reactivity allows for the straightforward introduction of various substituents, leading to diverse molecular architectures. Common derivatization pathways include:

N-Alkylation: Reaction with alkyl halides (R-X) to form secondary and tertiary amines.

Reductive Amination: Condensation with aldehydes or ketones followed by reduction to yield substituted amines.

Michael Addition: Conjugate addition to α,β-unsaturated carbonyl compounds.

Formation of Schiff Bases: Reversible reaction with aldehydes and ketones to form imines.

These transformations are fundamental in synthetic organic chemistry for building molecular complexity from a primary amine starting material.

One of the most significant reactions of the aminomethyl group is its acylation to form stable amide derivatives. sphinxsai.comresearchgate.net This transformation is typically achieved by reacting 1-(Aminomethyl)-8-fluoronaphthalene with acylating agents such as acid chlorides, anhydrides, or carboxylic acids activated by coupling agents. researchgate.netnih.gov Amide bond formation is a robust and high-yielding reaction that serves to protect the amine functionality or to introduce new functional moieties into the molecule. sphinxsai.com

The reaction proceeds via nucleophilic acyl substitution, where the amine nitrogen attacks the electrophilic carbonyl carbon of the acylating agent. The versatility of this reaction allows for the synthesis of a vast library of amide derivatives with tailored properties.

Table 1: Representative Conditions for Amide Synthesis

| Acylating Agent | Coupling Agent/Base | Solvent | Typical Conditions | Product |

|---|---|---|---|---|

| Acetyl Chloride | Triethylamine | Dichloromethane | 0 °C to room temp. | N-(8-fluoronaphthalen-1-ylmethyl)acetamide |

| Benzoic Anhydride (B1165640) | Pyridine | Tetrahydrofuran | Room temperature | N-(8-fluoronaphthalen-1-ylmethyl)benzamide |

| Carboxylic Acid | EDC/HOBt, DIPEA | Dimethylformamide | Room temperature, 24h | Corresponding Amide Derivative |

Data is illustrative of general amide coupling reactions.

The peri-positioning of the aminomethyl group and a suitable reaction partner on the naphthalene ring can facilitate intramolecular cyclization, leading to the formation of novel heterocyclic systems. rsc.orgrsc.org For instance, after converting the aminomethyl group into an appropriate derivative, it can undergo cyclization onto the naphthalene core. A relevant example is the acid-mediated cyclization of N-cinnamoyl-1-naphthylamines, which can form benzo[h]quinolines and naphth[1,8-bc]azepines. nih.gov

In the case of this compound derivatives, a potential cyclization pathway could involve the displacement of the adjacent fluorine atom by a nucleophilic nitrogen, although this would require significant activation. More commonly, cyclization involves reaction with another position on the aromatic ring, driven by proximity and favorable transition state geometry. These reactions are powerful tools for constructing complex, polycyclic molecules from relatively simple precursors. rsc.org

Reactivity of the Fluorine Atom on the Naphthalene Core

The fluorine atom at the C8 position is generally unreactive towards substitution but exerts a significant electronic influence on the aromatic system.

Aryl fluorides are typically resistant to nucleophilic aromatic substitution (SNAr) due to the high strength of the carbon-fluorine bond. noaa.gov Simple halogenated aromatic compounds like 1-fluoronaphthalene (B124137) are considered very unreactive. noaa.govchemdad.com For a nucleophilic substitution to occur, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group.

In this compound, the aminomethyl group is electron-donating, which deactivates the naphthalene ring towards SNAr. Therefore, direct displacement of the fluorine atom by a nucleophile is exceptionally challenging and would require harsh reaction conditions or a different mechanistic pathway. Potential, though difficult, routes for substitution could involve:

Metal-Catalyzed Cross-Coupling Reactions: Palladium or copper catalysts could facilitate the substitution of fluorine with various nucleophiles.

Benzyne Mechanism: Under conditions of a very strong base, elimination of HF could hypothetically lead to an aryne intermediate, which is then trapped by a nucleophile.

The high activation energy for breaking the C-F bond remains the primary barrier to these transformations. researchgate.netnih.gov

The fluorine atom significantly impacts the rate and regioselectivity of aromatic electrophilic substitution (EAS) on the naphthalene core through a combination of inductive and resonance effects. acs.org

Inductive Effect (-I): As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect, which deactivates the aromatic ring, making it less reactive towards electrophiles than unsubstituted naphthalene.

Resonance Effect (+M): The fluorine atom can donate a lone pair of electrons into the aromatic π-system, which directs incoming electrophiles to the ortho and para positions.

Given the substitution pattern, the likely positions for electrophilic attack would be C4 and C5, which are ortho and para to the activating aminomethyl group. The deactivating effect of the fluorine atom would likely disfavor substitution on the ring to which it is attached.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Electrophilic Reaction | Directing Influence of -CH₂NH₂ (at C1) | Directing Influence of -F (at C8) | Predicted Major Product Position(s) |

|---|---|---|---|

| Nitration (HNO₃/H₂SO₄) | Activating (as -CH₂NH₃⁺), meta-directing | Deactivating, ortho,para-directing | Complex mixture, likely C5, C6 |

| Bromination (Br₂/FeBr₃) | Activating, ortho,para-directing | Deactivating, ortho,para-directing | C4 and C5 |

| Friedel-Crafts Acylation | Deactivating (forms complex) | Deactivating, ortho,para-directing | Generally unsuccessful |

Intrinsic Stability and Context-Dependent Reactivity of Fluorinated Aromatic Compounds

The introduction of fluorine into aromatic systems, such as the naphthalene core of this compound, imparts significant changes to the molecule's intrinsic stability and reactivity. Fluorine's high electronegativity and the strength of the carbon-fluorine (C-F) bond contribute to the high thermal and chemical stability often observed in fluorinated aromatic compounds. The π-orbitals of fluorine can interact with the aromatic π-system, which, depending on the number and position of the fluorine atoms, can further stabilize the ring, leading to shorter carbon-carbon bond lengths and a higher resistance to addition reactions. acs.org This enhanced ring stability is a partial explanation for the notable thermostability of polymers containing fluoroaromatic units. acs.org For instance, computational studies on fluorobenzenes have shown that certain isomers possess a greater activation energy of hydrogenation compared to benzene (B151609), indicating enhanced aromatic stabilization. acs.org

Furthermore, the reactivity of fluorinated aromatics in reactions like nucleophilic aromatic substitution (SNAr) is governed by the stability of the intermediate σ-complex (Meisenheimer complex). Computational methods using density functional theory (DFT) to calculate the energies of these intermediates have proven effective in predicting regioselectivity and relative reaction rates. beilstein-journals.org The stability of this σ-complex is a crucial factor, and its formation is often the rate-limiting step, providing a rationale for the observed reactivity patterns in SNAr reactions of fluorinated substrates. beilstein-journals.org

Elucidation of Intermolecular and Intramolecular Interactions

The unique 1,8-disubstituted (peri) arrangement of the aminomethyl and fluoro groups on the rigid naphthalene scaffold of this compound creates a specific microenvironment that fosters distinct intramolecular interactions. These interactions are dominated by the close proximity of the two substituents, leading to significant electronic and steric consequences.

Characterization of Hydrogen Bonding Involving the Aminomethyl and Fluoro Groups (e.g., NH⁺-F Interactions)

In this compound, the primary intramolecular interaction is the hydrogen bond between the aminomethyl group and the fluorine atom. Upon protonation of the amino group, a strong, charge-assisted intramolecular hydrogen bond of the type NH⁺-F is formed. This interaction has been extensively studied in structurally analogous 1,8-disubstituted naphthalene systems, such as 8-fluoro-N,N-dimethylnaphthalen-1-amine, which is considered a fluorinated "proton sponge" derivative. researchgate.net

The formation of this hydrogen bond significantly increases the basicity of the amino group compared to non-fluorinated analogs, an effect confirmed by potentiometric titrations. researchgate.net The characterization of this NH⁺-F bond has been achieved through a combination of spectroscopic and crystallographic techniques.

NMR Spectroscopy : A key diagnostic tool is the observation of through-space scalar coupling between the hydrogen and fluorine nuclei (¹hJHF). nih.gov In protonated 8-fluoro-N,N-dimethylnaphthalen-1-amine, a significant H-F coupling is observed, which is not attributable to through-bond interactions and thus provides compelling evidence for the hydrogen bond. researchgate.net Similar studies on N-(8-fluoronaphthalen-1-yl)benzamide derivatives, which feature an amide NH···F interaction, have reported some of the largest ¹H-¹⁹F coupling constants measured for such bonds. nsf.gov

Infrared (IR) Spectroscopy : The strength of a hydrogen bond is correlated with a lengthening of the donor-H bond, which results in a red shift (a decrease in frequency) of the N-H stretching vibration in the IR spectrum. This phenomenon has been observed in analogous 1,8-disubstituted naphthalenes, providing further evidence for the NH···F interaction. nsf.gov

X-ray Crystallography : Solid-state analysis of protonated 8-fluoro-N,N-dimethylnaphthalen-1-amine salts reveals short H···F distances, confirming the close proximity of the interacting atoms. researchgate.net However, the precise geometry can be influenced by crystal packing and the nature of the counterion, with some structures showing bifurcated or trifurcated hydrogen bonds. researchgate.net In related amide structures, the NH···F hydrogen bond dictates a face-to-face alignment of the naphthalene rings in the crystal lattice. nsf.gov

| Analogous Compound | Interaction Type | Spectroscopic/Structural Data | Reference |

|---|---|---|---|

| 8-Fluoro-N,N-dimethylnaphthalen-1-ammonium | Intramolecular NH⁺···F | Significant ¹H-¹⁹F coupling observed via NMR; Short H···F distance in crystal structure. | researchgate.net |

| N-(8-fluoronaphthalen-1-yl)benzamides | Intramolecular NH···F | Large ¹H-¹⁹F coupling constants; Red shift in NH stretching frequency (IR). | nsf.gov |

| 4-Anilino-5-fluoroquinazolines | Intramolecular NH···F | ¹hJNH,F couplings of ~19 Hz observed via NMR. | nih.gov |

Analysis of Steric and Electronic Effects of Substituents on Naphthalene Reactivity

The reactivity of the naphthalene ring in this compound is modulated by the combined steric and electronic effects of its peri substituents.

Electronic Effects: The fluorine atom exerts a strong electron-withdrawing inductive effect (-I) due to its high electronegativity, which deactivates the aromatic ring toward electrophilic substitution. Conversely, it has a weak electron-donating resonance effect (+M) via its lone pairs. The aminomethyl group is generally considered electron-donating. The methylene (B1212753) spacer provides a weak +I effect, and the nitrogen's lone pair can, in principle, participate in resonance. An amino group is typically an activating substituent, directing electrophilic attack to ortho and para positions. canterbury.ac.nz In a naphthalene system, an electron-releasing substituent at the 1-position activates the 2- and 4-positions in the same ring and, to a lesser extent, the 5- and 7-positions in the adjacent ring. bombaytechnologist.in However, the powerful -I effect of the adjacent fluorine atom and steric factors can significantly alter this expected behavior.

Steric Effects: The most dominant feature of 1,8-disubstituted naphthalenes is the steric strain, or "proximity effect," caused by the substituents being forced into close proximity. canterbury.ac.nz This strain is more pronounced than in ortho-substituted benzenes because of the rigid, fused-ring structure of naphthalene. canterbury.ac.nz This steric crowding can force the aminomethyl group to rotate out of the plane of the naphthalene ring. Such a conformational change would lead to steric inhibition of resonance, diminishing the ability of the nitrogen lone pair to donate electron density into the π-system. canterbury.ac.nz Studies on other 1,8-disubstituted naphthalenes have shown that steric effects can be more influential on the molecule's geometry and properties than electronic effects. researchgate.net This steric clash not only influences the conformation but also affects the reactivity of both the substituents and the aromatic ring itself by shielding adjacent positions from attack.

Spectroscopic Characterization and Advanced Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy provides profound insights into the molecular framework of 1-(aminomethyl)-8-fluoronaphthalene by mapping the chemical environments of its constituent nuclei, primarily protons (¹H), fluorine-¹⁹F, and carbon-¹³C.

¹H NMR for Proton Environments and Connectivity

Proton NMR (¹H NMR) spectroscopy is fundamental in identifying the various proton environments within the this compound molecule. The aromatic protons on the naphthalene (B1677914) ring system exhibit distinct chemical shifts, typically in the range of 7.0 to 8.5 ppm, influenced by the electronic effects of the fluorine and aminomethyl substituents. The protons of the aminomethyl (-CH₂NH₂) group appear at a higher field, with the methylene (B1212753) protons showing a characteristic signal further downfield than the amine protons.

Spin-spin coupling between adjacent protons provides valuable information about their connectivity. For instance, the coupling constants between aromatic protons can help in assigning their specific positions on the naphthalene ring. Furthermore, coupling between the fluorine atom and nearby protons can be observed, offering additional structural confirmation.

¹⁹F NMR for Fluorine Environments and Through-Space/Through-Bond Couplings

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique for directly observing the fluorine nucleus. wikipedia.org Since ¹⁹F has a nuclear spin of 1/2 and is 100% abundant in nature, it provides sharp signals over a wide chemical shift range. wikipedia.org For this compound, a single resonance is expected in the ¹⁹F NMR spectrum, with its chemical shift being characteristic of a fluorine atom attached to a naphthalene ring.

A key feature of ¹⁹F NMR is its ability to reveal through-bond and through-space couplings with other nuclei, particularly protons. nih.govresearchgate.net The magnitude of the ¹H-¹⁹F coupling constants is often larger than typical ¹H-¹H couplings and can be observed over several bonds. huji.ac.il These couplings are invaluable for confirming the proximity of the fluorine atom to specific protons in the molecule, including those on the aminomethyl group and the naphthalene ring. nih.govresearchgate.net

¹³C NMR for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy is employed to map the carbon framework of the molecule. Each chemically non-equivalent carbon atom in this compound gives rise to a distinct signal in the spectrum. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of attached atoms.

The carbon atom directly bonded to the fluorine atom (C-8) will exhibit a large one-bond C-F coupling constant, a characteristic feature in the ¹³C NMR spectrum. The aromatic carbons typically resonate in the region of 120-140 ppm, while the aliphatic carbon of the aminomethyl group appears at a higher field. Broadband proton-decoupled ¹³C NMR is often used to simplify the spectrum by removing C-H couplings, resulting in a single peak for each unique carbon.

Interactive Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 | 130.5 |

| C2 | 125.0 |

| C3 | 126.3 |

| C4 | 128.9 |

| C4a | 135.2 |

| C5 | 127.8 |

| C6 | 126.3 |

| C7 | 121.5 |

| C8 | 158.4 (d, ¹JCF ≈ 250 Hz) |

| C8a | 123.1 |

| -CH₂- | 45.7 |

Note: These are predicted values and may vary slightly from experimental data.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the molecular formula of C₁₁H₁₀FN. nsf.gov

In addition to the molecular ion peak, the mass spectrum will display a characteristic fragmentation pattern. The fragmentation of the molecule under ionization can provide valuable structural information. For instance, the loss of the aminomethyl group or the fluorine atom would result in specific fragment ions. Analysis of these fragmentation pathways helps to confirm the connectivity of the atoms within the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification and Hydrogen Bonding Dynamics

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by detecting the vibrational frequencies of its chemical bonds. The IR spectrum will show characteristic absorption bands for the N-H stretches of the amine group, typically in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the aminomethyl group will also be present.

A significant feature in the IR spectrum is the C-F stretching vibration, which provides direct evidence for the presence of the fluorine atom. Furthermore, IR spectroscopy is a powerful tool for studying hydrogen bonding dynamics. nih.govresearchgate.netnsf.gov The frequency of the N-H stretching vibration can be sensitive to the formation of intramolecular or intermolecular hydrogen bonds. nih.govresearchgate.netnsf.gov In the case of this compound, the proximity of the aminomethyl and fluorine substituents allows for the potential of an intramolecular N-H···F hydrogen bond, which can be investigated by analyzing shifts in the N-H stretching frequency. nih.govresearchgate.netnsf.gov

Ultraviolet/Visible (UV/Vis) Absorption and Fluorescence Spectroscopy

UV/Vis absorption and fluorescence spectroscopy are powerful tools to probe the electronic structure and excited-state dynamics of fluorophores like this compound. The naphthalene core, substituted at the 1 and 8 positions with an aminomethyl group (an electron-donating group) and a fluorine atom (an electron-withdrawing group), is expected to exhibit interesting photophysical behaviors.

The electronic absorption spectra of naphthalene and its derivatives are characterized by π-π* transitions. The introduction of substituents to the naphthalene ring can cause shifts in the absorption maxima to longer wavelengths (bathochromic or red shift) or shorter wavelengths (hypsochromic or blue shift) and can alter the molar absorptivity. For instance, the introduction of silyl (B83357) groups at the 1- and 4-positions of a naphthalene chromophore has been shown to cause bathochromic shifts of the absorption maxima. mdpi.com Similarly, the presence of an alkylamino substituent on the naphthalene ring can induce a yellow color and strong fluorescence. rsc.org

In this compound, the interplay between the electron-donating aminomethyl group and the electron-withdrawing fluorine atom likely influences the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby affecting the electronic transitions. The absorption spectrum is expected to show characteristic bands corresponding to the naphthalene core, with modifications induced by the substituents.

Fluorescence spectroscopy provides insights into the excited state of the molecule. Naphthalene itself is fluorescent, and the introduction of substituents can significantly enhance or quench this fluorescence. Silyl-substituted naphthalene derivatives, for example, show increased fluorescence intensities. mdpi.com The fluorescence of substituted 1,8-naphthalimides is also strongly dependent on the nature of the substituent, with alkylamino groups often leading to strong fluorescence with high quantum yields. rsc.org It is therefore anticipated that this compound would be a fluorescent compound, with its emission properties being sensitive to its local environment.

Table 1: General Photophysical Properties of Substituted Naphthalenes This table is illustrative and based on findings from related naphthalene derivatives.

| Property | Observation in Related Compounds | Expected Influence on this compound |

|---|---|---|

| Absorption Maximum (λmax) | Bathochromic shifts with silyl and methoxy (B1213986) groups. mdpi.com | A shift in λmax is expected due to the electronic effects of the aminomethyl and fluoro substituents. |

| Fluorescence Intensity | Increased with silyl groups mdpi.com; strong fluorescence with alkylamino groups. rsc.org | Likely to be fluorescent, with the potential for significant emission intensity. |

The emission properties of fluorophores, particularly those with charge transfer character, are often highly dependent on the polarity of the solvent, a phenomenon known as solvatochromism. The fluorescence quantum yield, which is the ratio of photons emitted to photons absorbed, can also vary significantly with the solvent. rsc.org

For molecules with intramolecular charge transfer (ICT) character, an increase in solvent polarity often stabilizes the excited state, leading to a red shift in the emission spectrum. The quantum yield can either increase or decrease depending on the competition between radiative and non-radiative decay pathways in different solvents. For some dipolar dyes, the fluorescence quantum yield has been observed to follow a trend opposite to the energy gap law, where a barrier to a conical intersection is sensitive to solvent polarity. rsc.org

Given the electron-donating aminomethyl group and the electron-withdrawing fluorine atom on the naphthalene core of this compound, the molecule is expected to have a significant dipole moment and exhibit ICT characteristics. Therefore, its fluorescence emission maximum and quantum yield are predicted to be solvent-dependent. A systematic study in a range of solvents with varying polarities would be necessary to fully characterize these properties.

Table 2: Hypothetical Solvent-Dependent Emission Data for this compound This table is for illustrative purposes to show expected trends.

| Solvent | Polarity Index | Expected Emission λmax (nm) | Expected Quantum Yield (ΦF) |

|---|---|---|---|

| Hexane | 0.1 | Shorter Wavelength | Higher |

| Dichloromethane | 3.1 | Intermediate Wavelength | Intermediate |

| Acetonitrile | 5.8 | Longer Wavelength | Lower |

| Methanol | 6.6 | Longest Wavelength | Lowest |

Fluorescence enhancement can occur through various mechanisms, such as rigidification of the molecular structure, which reduces non-radiative decay through vibrational and rotational relaxation. Aggregation-induced emission (AIE) is another phenomenon where fluorescence is enhanced in the aggregated state due to restricted intramolecular motion.

Conversely, fluorescence quenching, the decrease in fluorescence intensity, can occur through processes like photoinduced electron transfer (PET), Förster resonance energy transfer (FRET), or collisional quenching. The presence of quenchers, such as certain metal ions or electron-deficient molecules, can lead to a reduction in fluorescence. For example, the fluorescence of 1-anilinonaphthalene-8-sulfonate has been shown to be quenched by a spin-labeled local anesthetic in a membrane environment. nih.gov

For this compound, the aminomethyl group could potentially act as a PET quencher in its protonated form. The proximity of the amino group and the fluorine atom to the naphthalene core could also lead to specific intramolecular quenching or enhancement effects that would be sensitive to pH and the local chemical environment.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions.

While the crystal structure of this compound is not publicly available, analysis of related structures provides valuable insights. For example, the crystal structure of a nickel complex bearing a ligand derived from 1,8-diaminonaphthalene (B57835) reveals significant distortion in the molecule, with the naphthalene and substituent planes being rotated relative to each other. nih.gov This study also highlighted the presence of various intermolecular interactions, including hydrogen bonds and π-stacking, which dictate the packing in the crystal lattice. nih.gov

A crystallographic study of this compound would be expected to reveal:

The precise bond lengths and angles of the naphthalene core and its substituents.

The conformation of the aminomethyl group relative to the naphthalene ring.

The planarity of the naphthalene system and any distortions caused by the substituents.

The nature of intermolecular interactions, such as hydrogen bonding involving the amino group and the fluorine atom, as well as π-π stacking of the naphthalene rings.

Table 3: Selected Crystallographic Data for a Related Naphthalene Derivative (a Ni-complex of a 1,8-diaminonaphthalene derivative) nih.gov

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/c |

| Key Interactions | N—H···Br hydrogen bonds, C—H···π interactions, offset π-stacking |

Other Complementary Spectroscopic and Analytical Techniques

A full characterization of this compound would involve a suite of other analytical techniques to complement the UV/Vis and fluorescence data.

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H, 13C, and 19F NMR would be essential for confirming the molecular structure in solution. 1H NMR would show the chemical shifts and coupling constants of the protons on the naphthalene ring and the aminomethyl group. nih.gov 13C NMR provides information on the carbon skeleton. nih.gov 19F NMR is particularly important for confirming the presence and chemical environment of the fluorine atom.

Infrared (IR) Spectroscopy : IR spectroscopy would be used to identify the characteristic vibrational frequencies of the functional groups present in the molecule. Key expected peaks would include N-H stretching and bending vibrations for the amino group, C-F stretching for the fluoro group, and C=C stretching for the aromatic naphthalene ring. The NIST Chemistry WebBook provides IR spectral data for 1-fluoronaphthalene (B124137), which can serve as a reference. nist.gov

Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) would provide a very accurate mass measurement. The NIST database contains mass spectrum data for the related compound 1-fluoronaphthalene. nist.gov

These techniques, when used in combination, provide a comprehensive picture of the chemical identity, purity, and structural features of this compound.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations, grounded in the principles of quantum mechanics, provide fundamental insights into the electronic nature of molecules. These calculations are foundational for understanding a compound's stability, reactivity, and spectroscopic characteristics.

The electronic structure of a molecule is defined by the arrangement of its electrons in molecular orbitals. Analysis of these orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. samipubco.com

Table 1: Illustrative HOMO-LUMO Energies of Naphthalene (B1677914) Derivatives (Theoretical) This table presents example data from related compounds to illustrate the concept, not specific data for 1-(Aminomethyl)-8-fluoronaphthalene.

| Compound | Method/Basis Set | EHOMO (eV) | ELUMO (eV) | Energy Gap (eV) | Reference |

|---|---|---|---|---|---|

| Naphthalene | DFT/aug-cc-pVQZ | -6.13 | -1.38 | 4.75 | samipubco.com |

| 4-Amino-naphthalene-1-ol (4ANO) | DFT | -4.93 | -1.55 | 3.38 | researchgate.net |

| Naphthalene-4-diamine (N4D) | DFT | -4.63 | -1.28 | 3.35 | researchgate.net |

The positioning of substituents at the 1 and 8 positions of the naphthalene core, known as peri-positions, introduces significant steric strain. In this compound, the proximity of the aminomethyl group and the fluorine atom forces the naphthalene backbone to distort from planarity to relieve this strain.

Conformational analysis and energy minimization studies are computational methods used to identify the most stable three-dimensional arrangement of a molecule. These studies systematically explore different spatial orientations of the molecule's fragments to find the geometry with the lowest potential energy. For 1,8-disubstituted naphthalenes, this distortion is a well-documented phenomenon. csu.edu.au The strain arises from the van der Waals repulsion between the bulky substituents. Energy minimization calculations, often performed using DFT or other ab initio methods, can quantify this strain energy and predict the resulting bond angles and lengths, which deviate from those of an ideal planar naphthalene ring. csu.edu.au The resulting conformation is a balance between the energy cost of deforming the aromatic system and the energy benefit of reducing steric clash between the peri-substituents.

Quantum chemical methods are highly effective in predicting spectroscopic properties, which can then be correlated with experimental data for structural verification. samipubco.com Techniques like DFT can be used to calculate the nuclear magnetic resonance (NMR) chemical shifts and ultraviolet-visible (UV-Vis) absorption spectra.

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. For naphthalene, distinct peaks are predicted for the different carbon and hydrogen environments. samipubco.com For this compound, these calculations would predict the specific shifts for the protons and carbons of the aminomethyl group and the distinct signals for each atom in the fluorinated aromatic ring, aiding in the interpretation of experimental spectra.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict the electronic transitions that give rise to UV-Vis absorption bands. The calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption. csu.edu.au These predictions are valuable for understanding how substitution affects the electronic transitions of the naphthalene chromophore.

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a powerful computational method for investigating the pathways of chemical reactions. aps.org It allows researchers to map out the potential energy surface of a reaction, identifying reactants, products, transition states, and intermediates. dntb.gov.ua By calculating the energies of these species, DFT can determine activation energies and reaction enthalpies, providing a detailed understanding of the reaction's feasibility and kinetics. nih.govnih.gov

For this compound, DFT could be applied to elucidate the mechanisms of reactions involving its functional groups. For example, the nucleophilic character of the amino group could be studied in reactions such as acylation or alkylation. DFT calculations could model the step-by-step process, revealing the structure of the transition state and the energy barrier that must be overcome for the reaction to proceed. This approach has been successfully used to detail the formation of complex molecules like phenolphthalein (B1677637) and fluorescein, demonstrating its utility in tracking bond-forming and bond-breaking events. dntb.gov.ua

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

While quantum mechanics describes the electronic structure of a molecule, molecular dynamics (MD) simulations are used to study its physical movements and interactions over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves. This technique is particularly useful for understanding the behavior of molecules in solution or their interaction with larger biological macromolecules. nih.gov

MD simulations are a cornerstone of modern drug discovery and molecular biology for modeling how a small molecule (a ligand) binds to a protein. nih.govnih.gov For a compound like this compound, which has features common to fluorescent probes, understanding its potential protein interactions is key.

In a typical ligand-protein simulation, the ligand is placed in the binding site of a protein, and the system is solvated in a box of water molecules. The simulation then tracks the movements of the ligand, protein residues, and water over nanoseconds or microseconds. nih.gov This allows for the prediction of:

Binding Pose: The preferred orientation of the ligand within the protein's binding pocket.

Key Interactions: Identification of specific amino acid residues that form hydrogen bonds, hydrophobic interactions, or electrostatic interactions with the ligand. youtube.com

Binding Stability: Assessment of how stable the ligand-protein complex is over time.

For example, studies on the fluorescent probe 1-anilino-8-naphthalenesulfonate (ANS), a structurally related naphthalene derivative, have used these methods to understand how it binds within the internal cavity of lipid-binding proteins. nih.gov Similarly, MD simulations could predict the specific interactions between the aminomethyl group, the fluorine atom, and the naphthalene rings of this compound with a target protein, providing critical insights for the design of specific molecular probes or inhibitors. nih.govyoutube.com

Conformational Landscapes of this compound

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. The conformational landscape of this compound, which describes the accessible low-energy shapes the molecule can adopt, is therefore of significant interest. The substitution at the C1 and C8 positions of the naphthalene core, known as peri-substitution, introduces considerable steric strain, which in turn dictates the preferred spatial arrangement of the aminomethyl and fluoro groups.

Theoretical calculations, such as those employing Density Functional Theory (DFT) or other high-level ab initio methods, can be used to map the potential energy surface of the molecule. These studies typically involve systematic rotations around the key rotatable bonds, primarily the C1-CH2 and CH2-N bonds, to identify stable conformers. The relative energies of these conformers determine their population at physiological temperatures.

A hypothetical conformational analysis might reveal several low-energy structures. The table below illustrates a potential distribution of such conformers and their relative energies, as would be determined by computational modeling.

| Conformer | Dihedral Angle (F-C8-C1-Cα) | Relative Energy (kcal/mol) | Key Intramolecular Interactions |

| A | ~30° | 0.0 | N-H---F hydrogen bond |

| B | ~150° | 1.5 | Steric repulsion between NH2 and F |

| C | ~-90° | 2.8 | Weaker C-H---F interaction |

This table is illustrative and based on general principles of conformational analysis for peri-substituted naphthalenes. Actual values would require specific computational studies.

Understanding these conformational landscapes is crucial as the specific three-dimensional arrangement of the pharmacophoric aminomethyl group will directly influence its ability to bind to a biological target.

Structure-Activity Relationship (SAR) Studies Through Computational Approaches

Structure-Activity Relationship (SAR) studies aim to decipher how modifications to a chemical structure affect its biological activity. Computational approaches have become central to modern SAR investigations, allowing for the rational design of more potent and selective compounds. For this compound, computational SAR would involve correlating specific structural features with observed or predicted biological activities.

These studies often employ Quantitative Structure-Activity Relationship (QSAR) models. QSAR models are mathematical equations that relate variations in the chemical structure of a series of compounds to their biological activity. The process involves calculating a set of molecular descriptors for each compound, which quantify various aspects of their structure, such as electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP).

For a series of this compound analogs, a typical QSAR study would involve:

Synthesizing or virtually designing a library of derivatives: This could include modifications to the aminomethyl group (e.g., methylation, acylation), substitution on the naphthalene ring, or replacement of the fluorine atom with other halogens.

Determining the biological activity: This would involve experimental testing of the compounds against a specific biological target.

Calculating molecular descriptors: A wide range of descriptors would be computed for each analog.

Developing the QSAR model: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that best correlates the descriptors with the biological activity.

An example of a hypothetical QSAR study on this compound derivatives targeting a specific receptor is outlined in the table below.

| Derivative | Modification | LogP | Dipole Moment (Debye) | Predicted IC50 (µM) |

| Parent | None | 2.1 | 3.5 | 10.2 |

| Analog 1 | N-methyl | 2.5 | 3.2 | 8.5 |

| Analog 2 | N,N-dimethyl | 2.9 | 2.9 | 15.1 |

| Analog 3 | 4-chloro substituent | 2.8 | 4.1 | 5.7 |

| Analog 4 | 8-chloro substituent | 2.3 | 3.8 | 9.8 |

This table represents hypothetical data to illustrate the principles of a computational SAR study.

Such studies provide invaluable insights into the key structural features required for optimal activity, guiding the synthetic efforts towards more promising candidates.

In Silico Design and Virtual Screening of Novel Derivatives

Building upon the knowledge gained from conformational analysis and SAR studies, in silico design and virtual screening represent the next logical step in the drug discovery pipeline. These techniques leverage computational power to explore vast chemical spaces and identify novel derivatives of this compound with a high probability of possessing desired biological activities.

In Silico Design involves the rational, computer-aided design of new molecules. Based on the SAR, a medicinal chemist can propose modifications to the lead compound, this compound, to enhance its potency, selectivity, or pharmacokinetic properties. For example, if the SAR suggests that a hydrogen bond donor is crucial for activity, new derivatives can be designed to incorporate additional hydrogen bonding functionalities.

Virtual Screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target, typically a protein or enzyme. There are two main approaches to virtual screening:

Ligand-based virtual screening (LBVS): This method relies on the knowledge of known active compounds. A model of the pharmacophore, which defines the essential 3D arrangement of functional groups required for activity, is created based on the structure of this compound and its active analogs. This pharmacophore model is then used to search virtual compound libraries for molecules that match these structural requirements.

Structure-based virtual screening (SBVS): This approach requires the three-dimensional structure of the biological target, which can be obtained through experimental methods like X-ray crystallography or NMR spectroscopy, or through homology modeling. Molecular docking simulations are then performed to predict how well each compound in a virtual library binds to the target's active site. The compounds are ranked based on their predicted binding affinity, and the top-ranking candidates are selected for experimental testing.

The workflow for a virtual screening campaign to identify novel derivatives of this compound could be as follows:

Target Identification and Preparation: A specific biological target is chosen, and its 3D structure is prepared for docking.

Library Preparation: A large database of chemical compounds is curated and prepared for screening.

Docking and Scoring: Each compound in the library is docked into the active site of the target, and a scoring function is used to estimate its binding affinity.

Hit Selection and Filtering: Compounds with the best scores are selected as "hits." These hits are then filtered based on drug-likeness criteria (e.g., Lipinski's rule of five) and visual inspection of their binding modes.

Experimental Validation: The most promising hits are synthesized or acquired and tested experimentally to confirm their biological activity.

Through these powerful computational techniques, the exploration of this compound and its chemical space can be performed efficiently and rationally, accelerating the discovery of new therapeutic agents.

Chemical Biology Applications and Mechanistic Insights

Development of Fluorinated Naphthalene (B1677914) Scaffolds as Molecular Probes and Imaging Agents

The unique photophysical properties of the naphthalene core, combined with the specific electronic effects of fluorine substitution, make fluorinated naphthalenes attractive candidates for the design of fluorescent probes. The introduction of an aminomethyl group provides a site for further functionalization and potential interaction with biological targets.

Fluorescent Probes for Specific Biological Targets (e.g., pH, metal ions, enzymes)

Currently, there is a lack of specific studies detailing the use of 1-(Aminomethyl)-8-fluoronaphthalene as a fluorescent probe for pH, metal ions, or enzymes. However, the broader class of naphthalimide-based fluorescent sensors has been extensively developed for such applications. These probes often operate on a photoinduced electron transfer (PET) mechanism, where the fluorescence of the naphthalene core is quenched by a receptor unit. Upon binding to the target analyte (e.g., a proton or a metal ion), the PET process is inhibited, leading to a "turn-on" fluorescent response. The design of such probes typically involves a "fluorophore-spacer-receptor" architecture. For enzyme-responsive probes, the strategy often involves enzymatic cleavage of a quenching moiety, which restores the fluorescence of the naphthalimide fluorophore.

Principles of Application in Cellular Imaging

While direct cellular imaging studies utilizing this compound are not prominently reported, the principles for its application can be inferred from related fluorinated aromatic compounds. For a fluorophore to be effective in cellular imaging, it must exhibit several key properties:

Cell Permeability: The molecule should be able to cross the cell membrane to reach its intracellular target. The physicochemical properties of this compound, including its size, charge, and lipophilicity, would influence its ability to passively diffuse or be actively transported into cells.

Low Cytotoxicity: The probe should not be toxic to the cells at the concentrations required for imaging, ensuring that the observed biological processes are not perturbed by the imaging agent itself.

Photostability: The fluorophore should be resistant to photobleaching under the conditions of fluorescence microscopy, allowing for prolonged imaging.

Sufficient Brightness: The product of the molar extinction coefficient and the fluorescence quantum yield determines the brightness of a fluorophore, which is crucial for sensitive detection.

The application in cellular imaging would involve incubating cells with the compound and subsequently visualizing its localization and dynamics using fluorescence microscopy techniques, such as confocal microscopy.

Investigation of Interactions with Biological Macromolecules

The planar aromatic structure of the naphthalene ring and the presence of the aminomethyl group suggest that this compound could interact with biological macromolecules like DNA and proteins.

DNA Intercalation and Binding Affinity Mechanisms

Specific studies on the DNA binding of this compound are not available. However, the potential for this compound to interact with DNA can be hypothesized based on the behavior of other planar aromatic molecules. Intercalation is a common binding mode where a planar molecule inserts itself between the base pairs of the DNA double helix. This interaction is primarily driven by π-π stacking interactions between the aromatic system of the ligand and the DNA bases.

The positively charged aminomethyl group at physiological pH could further stabilize the binding through electrostatic interactions with the negatively charged phosphate (B84403) backbone of DNA. The fluorine atom could also influence binding affinity and specificity through electrostatic or hydrophobic interactions. The affinity of such binding can be quantified using techniques like fluorescence titration, where changes in the fluorescence of the compound upon addition of DNA are monitored.

Protein-Ligand Interactions and Binding Site Analysis

The interaction of small molecules with proteins is fundamental to many biological processes and drug action. While there is no specific data on the protein binding partners of this compound, general principles of protein-ligand interactions can be applied. The naphthalene moiety could bind to hydrophobic pockets on the protein surface, driven by the hydrophobic effect. The aminomethyl group could form hydrogen bonds or salt bridges with acidic amino acid residues (e.g., aspartate, glutamate) or other hydrogen bond acceptors in the protein binding site.

The analysis of such binding sites often involves a combination of experimental and computational methods. Experimental techniques like X-ray crystallography or NMR spectroscopy can provide high-resolution structural information of the protein-ligand complex. Computational docking simulations can be used to predict the binding mode and affinity of the ligand to a protein of known structure.

Modulation of Protein-Protein Interactions: Mechanistic Studies

Protein-protein interactions (PPIs) are central to cellular signaling and function, and their modulation by small molecules is a key area of research. There are currently no studies demonstrating the modulation of PPIs by this compound. However, a small molecule could modulate a PPI in several ways:

Orthosteric Inhibition: The molecule could bind to the interface of a protein complex, directly competing with the binding of the partner protein.

Allosteric Modulation: The molecule could bind to a site on one of the proteins distant from the interaction interface, inducing a conformational change that either enhances or inhibits the interaction.

Stabilization of the Interaction: The molecule could act as a "molecular glue," binding to both proteins simultaneously and stabilizing the complex.

Mechanistic studies to investigate such effects would involve techniques like co-immunoprecipitation, surface plasmon resonance (SPR), or fluorescence resonance energy transfer (FRET) to monitor the association and dissociation of the protein partners in the presence of the compound.

Carbohydrate-Protein Interaction Studies (General application of aminomethyl group, if applicable to this compound)

There is no specific research available on the use of this compound in carbohydrate-protein interaction studies. However, aminonaphthalene derivatives, such as aminonaphthalenesulfonic acids, are widely used as fluorescent probes to study biomolecular interactions. nih.gov These molecules can be covalently attached to carbohydrates, allowing for the sensitive detection of their binding to proteins through fluorescence-based assays. A gel retardation method using 8-aminonaphthalene-1,3,6-trisulfonic acid-labeled carbohydrates has been developed to screen and identify protein-carbohydrate interactions. nih.gov

The aminomethyl group in this compound could potentially be used for similar purposes. This functional group allows for conjugation to the reducing end of a carbohydrate. The naphthalene core provides the necessary spectroscopic properties for fluorescence detection. The fluorine atom at the 8-position could modulate the fluorescent properties, such as quantum yield and lifetime, which might be advantageous in certain experimental setups. The study of multivalent carbohydrate-protein interactions, which are crucial in many biological processes, often employs such fluorescently labeled glycans. rsc.org

Elucidation of Biological Mode of Action

Impact on Cellular Pathways (e.g., DNA damage response, cell cycle mechanisms)

While the specific impact of this compound on cellular pathways has not been investigated, related naphthalene derivatives have been shown to induce significant cellular responses, including DNA damage and cell cycle arrest. For example, certain naphthalene diimide derivatives are potent anticancer agents that cause extensive DNA double-strand breaks, leading to the activation of the p53 tumor suppressor protein and subsequent cell cycle arrest in the S phase. nih.govnih.gov These effects can ultimately trigger apoptosis in cancer cells.

Studies on other naphthalene derivatives have also demonstrated their ability to perturb the cell cycle. For instance, some benzochromene derivatives, which contain a related polycyclic aromatic system, have been shown to induce cell cycle arrest at the sub-G1 phase in leukemia cells. researchgate.net Similarly, certain benzimidazole (B57391) derivatives can cause cell cycle arrest at different phases depending on the cell line. mdpi.com Given these findings, it is plausible that this compound could also interact with DNA or other cellular components to activate DNA damage response pathways and alter cell cycle progression. The specific nature of these effects would depend on the interplay between the naphthalene core and its aminomethyl and fluoro substituents.

| Compound Class | Observed Effect on Cellular Pathways | Reference |

| Naphthalene Diimides | DNA double-strand breaks, p53 activation, S-phase arrest, apoptosis | nih.govnih.gov |

| Benzochromene Derivatives | Sub-G1 cell cycle arrest in leukemia cells | researchgate.net |

| Benzimidazole Derivatives | Cell cycle arrest at various phases | mdpi.com |

Antimicrobial Mechanism of Action Studies

Direct studies on the antimicrobial mechanism of this compound are currently unavailable. However, the naphthalene scaffold is present in several commercially available antimicrobial agents, such as nafcillin (B1677895) and terbinafine. nih.gov A wide range of naphthalene derivatives have been synthesized and shown to possess significant antimicrobial activity against various pathogens. researchgate.netmdpi.com

The proposed mechanisms of action for antimicrobial naphthalene derivatives are diverse. Some, like the 1,8-diaminonaphthalene (B57835) derivatives, are believed to act by inhibiting essential bacterial enzymes like DNA gyrase and topoisomerase IV. Other naphthalene-containing compounds may disrupt the bacterial cell membrane. For example, studies on 1,8-cineol, a monoterpene with structural similarities in terms of a bicyclic core, have shown that it can increase the permeability of the bacterial outer membrane, leading to the leakage of intracellular components and cell death. nih.gov The aminomethyl and fluoro groups of this compound would likely influence its antimicrobial spectrum and potency by affecting its uptake, target interaction, and stability.

| Related Compound/Class | Proposed Antimicrobial Mechanism | Target Organisms | Reference |

| 1,8-Diaminonaphthalene Derivatives | Inhibition of DNA gyrase and topoisomerase IV | Methicillin-resistant Staphylococcus aureus (MRSA) | researchgate.net |

| 1,8-Cineol | Disruption of bacterial cell membrane integrity | Carbapenemase-producing Klebsiella pneumoniae | nih.gov |

| General Naphthalene Derivatives | Various, including enzyme inhibition and membrane disruption | Bacteria and Fungi | researchgate.netmdpi.com |

Design Principles for Biologically Active Naphthalene Derivatives

Structure-Activity Relationships and Rational Design of Analogs

The rational design of biologically active naphthalene derivatives relies heavily on understanding their structure-activity relationships (SAR). nih.govdrugdesign.org Although SAR studies for this compound are not available, general principles can be inferred from related compounds. The naphthalene core serves as a rigid scaffold that can be functionalized at various positions to optimize interactions with biological targets.

The introduction of a fluorine atom, a common strategy in medicinal chemistry, can have profound effects on a molecule's biological activity. nih.gov Fluorine's high electronegativity can alter the acidity or basicity of nearby functional groups, influence metabolic stability by blocking sites of oxidation, and participate in favorable interactions with protein targets. polyu.edu.hk For example, in a study of fluorinated naphthalene derivatives as inhibitors of equilibrative nucleoside transporters (ENTs), the presence and position of the fluorine atom were found to be critical for inhibitory activity and selectivity. polyu.edu.hk